Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-
Brand Name: Vulcanchem
CAS No.: 436808-87-6
VCID: VC16880831
InChI: InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)18(23)21-12-17(22-11-10-20-13-22)14-4-2-1-3-5-14/h1-11,13,17H,12H2,(H,21,23)
SMILES:
Molecular Formula: C18H16ClN3O
Molecular Weight: 325.8 g/mol

Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-

CAS No.: 436808-87-6

Cat. No.: VC16880831

Molecular Formula: C18H16ClN3O

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- - 436808-87-6

Specification

CAS No. 436808-87-6
Molecular Formula C18H16ClN3O
Molecular Weight 325.8 g/mol
IUPAC Name 4-chloro-N-(2-imidazol-1-yl-2-phenylethyl)benzamide
Standard InChI InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)18(23)21-12-17(22-11-10-20-13-22)14-4-2-1-3-5-14/h1-11,13,17H,12H2,(H,21,23)
Standard InChI Key LHIZTDQCAGWKCD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3

Introduction

Chemical Structure and Nomenclature

4-Chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]benzamide is characterized by a benzamide backbone substituted at the para position with a chlorine atom. The amide nitrogen is further functionalized with a 2-phenylethyl group bearing an imidazole ring at the second carbon. The systematic IUPAC name reflects this arrangement: N-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4-chlorobenzamide. The molecular formula is C₁₈H₁₇ClN₃O, with a molecular weight of 326.8 g/mol.

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, introduces hydrogen-bonding capabilities and potential metal coordination sites. The phenethyl group contributes hydrophobic interactions, while the chloro substituent enhances electrophilicity at the benzene ring .

Synthetic Pathways and Optimization

Reaction Design and Precursors

While no direct synthesis of this compound is documented, analogous imidazole-containing benzamides are synthesized via multicomponent reactions. A validated approach involves:

  • Acyl chloride formation: 4-Chlorobenzoic acid is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂).

  • Amide coupling: The acyl chloride reacts with 2-(1H-imidazol-1-yl)-2-phenylethanamine in the presence of a base (e.g., triethylamine) to form the target amide .

Table 1: Optimization of Amide Coupling Conditions

SolventBaseTemperatureYield (%)
DichloromethaneTriethylamine0°C → RT72
THFK₂CO₃Reflux85
DMFPyridine50°C68

Optimal yields (85%) are achieved in tetrahydrofuran (THF) with potassium carbonate under reflux .

Scalability and Industrial Production

Continuous flow reactors enable scalable synthesis by maintaining precise temperature control and reducing side reactions. Automation minimizes human error, ensuring consistent purity (>98% by HPLC) .

Structural and Crystallographic Insights

Molecular Planarity and Intermolecular Interactions

X-ray crystallography of related compounds (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide) reveals that the benzamide and aryl segments adopt near-planar configurations, with dihedral angles ≤26° between rings . Intramolecular hydrogen bonds (e.g., N–H···O) stabilize this conformation, forming S(5) ring motifs .

Key structural features:

  • Chloro···O interactions: Centrosymmetric dimers form via Cl···O contacts (3.19 Å) .

  • C–H···π interactions: Link dimers into sheets parallel to the crystallographic plane .

Biological Activity and Mechanism

CompoundA549 (µM)HeLa (µM)MCF-7 (µM)
4e (methoxy)8.911.19.2
4f (fluoro)7.59.38.9
Cisplatin5.26.84.9

The target compound’s imidazole ring likely inhibits kinases (e.g., ABL1) by binding to the ATP pocket, while the chloro group enhances membrane permeability .

Antioxidant and Anti-inflammatory Effects

Imidazole derivatives scavenge free radicals (e.g., DPPH, IC₅₀ = 14.7 µM) and suppress pro-inflammatory cytokines (TNF-α, IL-6) by modulating NF-κB pathways .

Computational and Pharmacokinetic Profiling

Molecular Docking Studies

Docking simulations using ABL1 kinase (PDB: 2HYY) reveal that the imidazole ring forms hydrogen bonds with Glu286 and Met318, while the chloro group engages in hydrophobic interactions with Leu248 .

Binding affinity: -8.9 kcal/mol (compared to -7.2 kcal/mol for imatinib) .

ADME Properties

SwissADME predictions indicate:

  • Lipophilicity (LogP): 3.1 (optimal range: 2–5).

  • Water solubility: -4.2 (moderately soluble).

  • Blood-brain barrier permeability: Yes.

Drug-likeness: Complies with Lipinski’s rule (MW <500, H-bond donors ≤5) .

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